

ML218-d9 stability in DMSO at room temperature

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Compound of Interest

Compound Name: ML218-d9

Cat. No.: B15575491

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ML218-d9 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for the effective use of **ML218-d9** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **ML218-d9** and what is its mechanism of action?

ML218-d9 is a deuterated version of ML218, a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] T-type calcium channels are low-voltage activated channels involved in various physiological processes, including neuronal firing and pacemaker activity.[2] By blocking these channels, ML218 modulates calcium influx into cells, which can affect neuronal excitability.[3]

Q2: Why is a deuterated form (**ML218-d9**) used?

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a strategy used to improve the metabolic stability of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism by cytochrome P450 enzymes.[4] [5][6][7] This can lead to a longer half-life, increased oral bioavailability, and potentially reduced dosing frequency in in vivo studies.[5][7]

Q3: What are the recommended storage conditions for **ML218-d9**?

For long-term storage, it is recommended to store **ML218-d9** as a solid at -20°C or -80°C. For stock solutions in DMSO, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to one month.

Q4: What is the stability of **ML218-d9** in DMSO at room temperature?

While specific quantitative data for the stability of **ML218-d9** in DMSO at room temperature is not readily available, general studies on compound stability in DMSO provide some guidance. The deuteration in **ML218-d9** is expected to increase its stability compared to the non-deuterated form by slowing down potential degradation pathways involving C-H bond cleavage. However, prolonged storage at room temperature is not recommended. For optimal results, freshly prepared solutions or solutions stored frozen should be used.

Stability of Compounds in DMSO at Room Temperature

The following table summarizes general findings on the stability of a large set of compounds stored in DMSO at room temperature. It is important to note that individual compound stability can vary significantly.

Storage Time at Room Temperature	Probability of Observing Intact Compound
3 months	92% ^[8]
6 months	83% ^[8]
1 year	52% ^[8]

Note: The deuteration of **ML218-d9** may confer greater stability than the average compound in this study due to the kinetic isotope effect.^{[5][7][9]} However, for critical experiments, it is advisable to use freshly prepared solutions or perform a stability study under your specific experimental conditions.

Troubleshooting Guides

Patch-Clamp Electrophysiology

Issue: No or weak inhibition of T-type calcium currents by **ML218-d9**.

- Possible Cause 1: Compound degradation.
 - Solution: Prepare a fresh stock solution of **ML218-d9** in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Do not store working solutions at room temperature for extended periods.
- Possible Cause 2: Incorrect concentration.
 - Solution: Verify the calculations for your stock and working solutions. Perform a concentration-response curve to ensure you are using an effective concentration range. The IC₅₀ for ML218 is in the low nanomolar range for T-type channels.[\[1\]](#)
- Possible Cause 3: Issues with the recording setup.
 - Solution: Ensure the stability of your patch-clamp rig, including proper grounding and vibration isolation. Check the quality of your electrodes and the composition of your internal and external solutions.[\[10\]](#)[\[11\]](#)
- Possible Cause 4: Low expression of T-type calcium channels in the cells.
 - Solution: Confirm the expression of T-type calcium channels in your cell model using techniques like RT-PCR or immunocytochemistry. Select a cell line known to express the target channel subtype (CaV3.1, CaV3.2, or CaV3.3).

Calcium Flux Assays

Issue: High background signal or no response to **ML218-d9**.

- Possible Cause 1: Autofluorescence of the compound.
 - Solution: Run a control with **ML218-d9** in the absence of cells to check for autofluorescence at the excitation and emission wavelengths of your calcium indicator dye. If significant, consider using a different dye with a shifted spectrum.
- Possible Cause 2: Cell health and dye loading issues.

- Solution: Ensure cells are healthy and not overgrown. Optimize the concentration of the calcium indicator dye and the loading time and temperature to achieve a good signal-to-background ratio without causing cytotoxicity.[\[12\]](#)[\[13\]](#)
- Possible Cause 3: Inappropriate assay conditions.
 - Solution: Verify that the assay buffer composition, pH, and temperature are optimal for both the cells and the activity of **ML218-d9**. Ensure that the stimulus used to evoke calcium influx is appropriate and effective.
- Possible Cause 4: Compound precipitation.
 - Solution: Visually inspect the assay plate for any signs of compound precipitation. If observed, you may need to adjust the final concentration of **ML218-d9** or the percentage of DMSO in the final assay medium.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Current Inhibition

This protocol is designed to measure the effect of **ML218-d9** on T-type calcium currents in cultured neuronal cells.

Materials:

- Cultured neuronal cells expressing T-type calcium channels
- **ML218-d9**
- Anhydrous DMSO
- External solution (in mM): 110 NaCl, 20 BaCl₂ (as charge carrier), 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 10 Glucose (pH 7.4 with CsOH)
- Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH)

- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries
- Microforge and puller

Procedure:

- Prepare **ML218-d9** Solutions:
 - Prepare a 10 mM stock solution of **ML218-d9** in anhydrous DMSO.
 - Create single-use aliquots and store at -80°C.
 - On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations.
- Cell Preparation:
 - Plate cells on coverslips suitable for microscopy and allow them to adhere and grow to an appropriate confluency.
- Pipette Preparation:
 - Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Recording:
 - Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
 - Establish a whole-cell patch-clamp configuration on a selected neuron.[\[11\]](#)[\[14\]](#)
 - Hold the cell at a holding potential of -90 mV to ensure the availability of T-type channels.
 - Apply a series of depolarizing voltage steps (e.g., from -70 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

- Record baseline currents in the absence of the compound.
- Perfuse the recording chamber with the external solution containing **ML218-d9** at the desired concentration.
- After a stable effect is reached, record the currents again using the same voltage protocol.
- If possible, perform a washout by perfusing with the external solution without the compound.
- Data Analysis:
 - Measure the peak current amplitude at each voltage step before and after the application of **ML218-d9**.
 - Calculate the percentage of inhibition at each voltage.
 - Construct a current-voltage (I-V) curve to visualize the effect of the compound.

Calcium Flux Assay for ML218-d9 Activity

This protocol describes a fluorescent-based calcium flux assay to assess the inhibitory activity of **ML218-d9** on T-type calcium channels in a cell line.

Materials:

- Cell line expressing T-type calcium channels (e.g., HEK293 cells stably expressing CaV3.2)
- **ML218-d9**
- Anhydrous DMSO
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- Stimulus solution (e.g., a solution with elevated potassium to depolarize the cells)

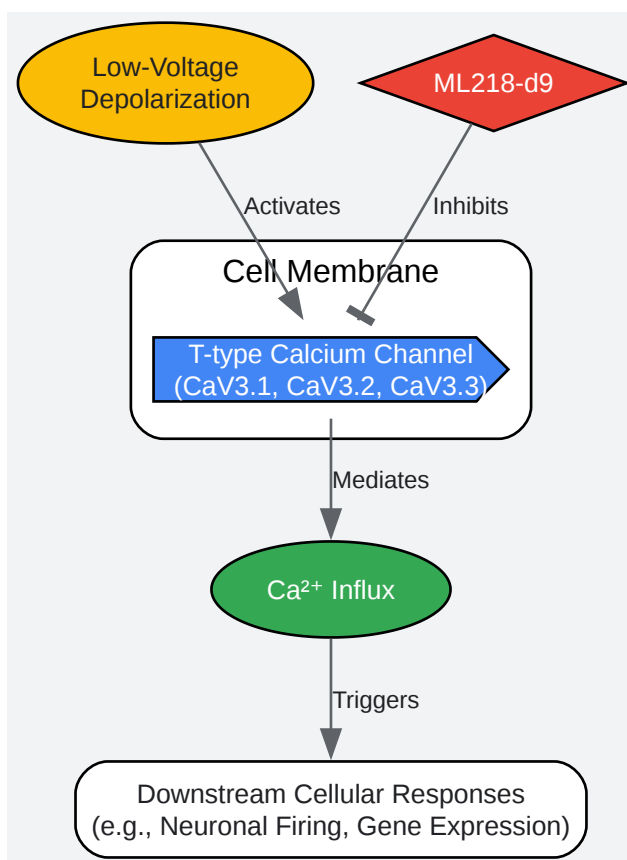
- 96- or 384-well black-walled, clear-bottom microplates
- Fluorescence plate reader with an injection system

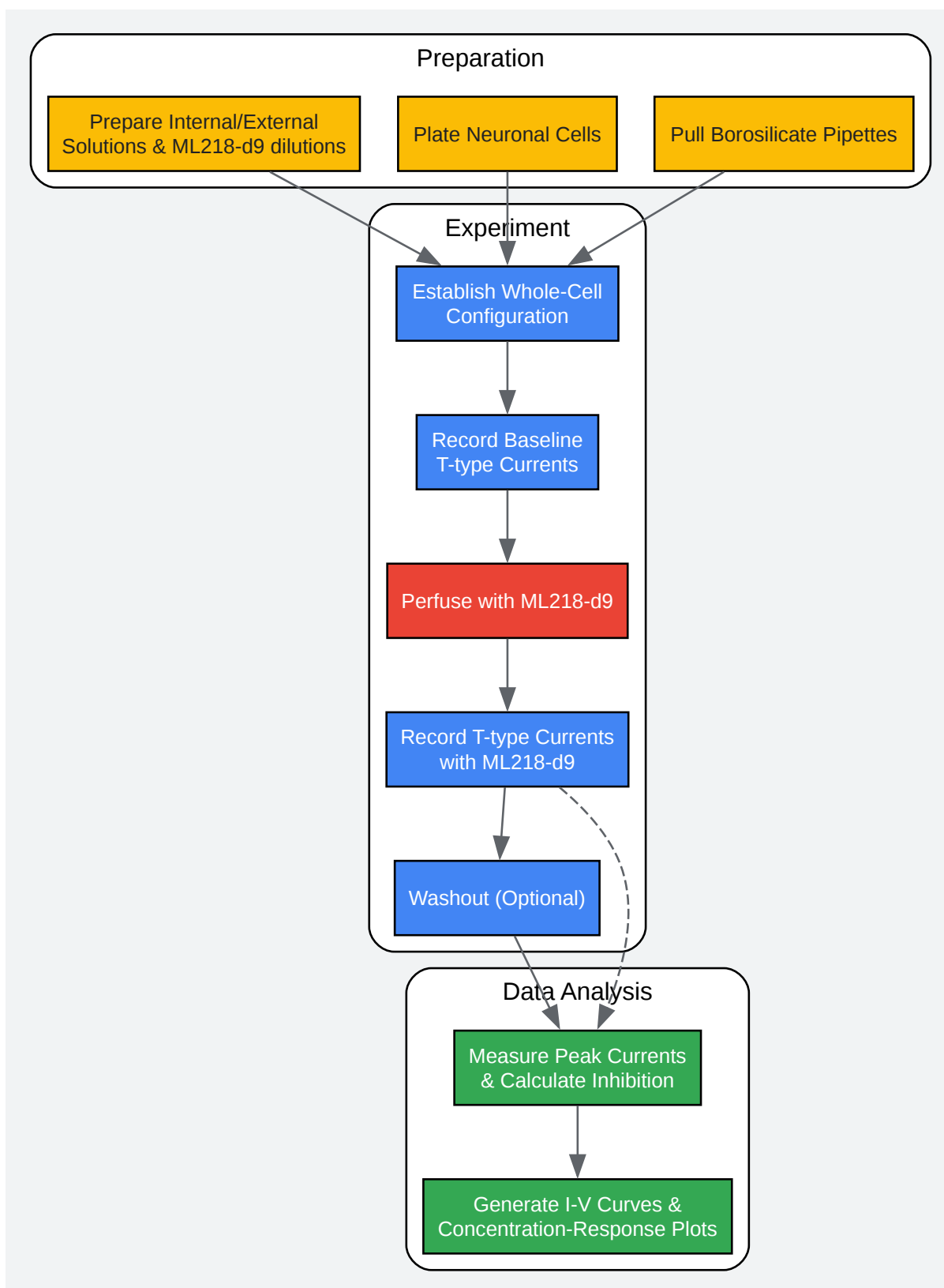
Procedure:

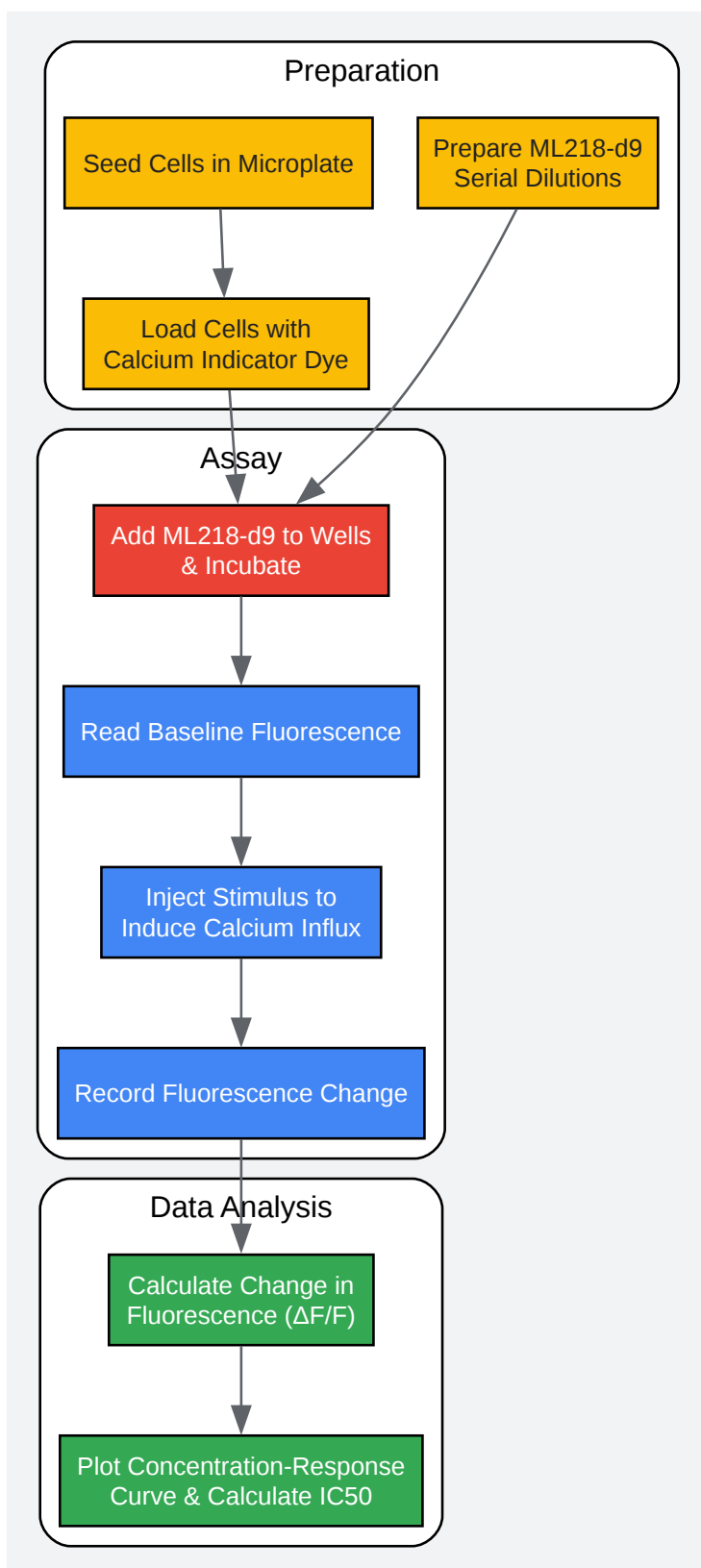
- Cell Plating:
 - Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate for 24-48 hours.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.
 - Remove the cell culture medium and add the loading buffer to each well.
 - Incubate for 60 minutes at 37°C in the dark.[\[12\]](#)
- Compound Preparation and Addition:
 - Prepare serial dilutions of **ML218-d9** in assay buffer from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
 - Wash the cells with assay buffer to remove excess dye.
 - Add the **ML218-d9** dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
- Measurement of Calcium Flux:
 - Place the microplate in the fluorescence plate reader.
 - Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

- Establish a baseline fluorescence reading for each well.
- Inject the stimulus solution to depolarize the cells and induce calcium influx.
- Continue recording the fluorescence to measure the change in intracellular calcium.
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
 - Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
 - Plot the normalized response against the log of the **ML218-d9** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations







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